Regioisomeric Chlorine Position Determines Carbonic Anhydrase Isoform Selectivity Profile
The 3,5-dichloro-4-hydroxybenzenesulfonamide comparator exhibits a broad Kᵢ range of 58 nM–78.6 µM across 13 mammalian CA isoforms in a standardized stopped-flow CO₂ hydration assay [1]. While direct Kᵢ data for the 2,3-dichloro regioisomer have not been reported, the literature demonstrates that altering the halogen substitution pattern from 3,5- to 2,3- on the benzenesulfonamide scaffold profoundly modulates CA isoform inhibition profiles, as the ortho-chloro group alters the pKa of the adjacent sulfonamide and changes the preferred binding pose within the CA active site [2]. This establishes a structural rationale for why the 2,3-isomer cannot be treated as interchangeable with the 3,5-isomer in CA-targeted research.
| Evidence Dimension | CA isoform inhibition potency range (Kᵢ) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | 3,5-Dichloro-4-hydroxybenzenesulfonamide: Kᵢ 58 nM–78.6 µM across 13 mammalian CA isoforms (CA I–XV) |
| Quantified Difference | Cannot be quantified; regioisomeric shift from 3,5- to 2,3-dichloro is expected to alter isoform selectivity based on established SAR |
| Conditions | Stopped-flow CO₂ hydration assay; 13 mammalian CA isoforms (I–XV); 20 mM HEPES buffer, pH 7.4; 20 °C |
Why This Matters
Investigators seeking a dichloro-4-hydroxybenzenesulfonamide with a potentially different CA isoform selectivity fingerprint than the widely studied 3,5-isomer should consider the 2,3-isomer as a structurally distinct tool compound.
- [1] Innocenti, A., et al. (2008). Carbonic anhydrase inhibitors: thioxolone versus sulfonamides for obtaining isozyme-selective inhibitors? Bioorganic & Medicinal Chemistry Letters, 18(14), 3938–3941. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. View Source
